Welcome to the BenchChem Online Store!
molecular formula C13H15ClN4O B8710070 2-Amino-5-chloro-N-[3-(1H-imidazol-1-yl)propyl]benzamide CAS No. 90259-73-7

2-Amino-5-chloro-N-[3-(1H-imidazol-1-yl)propyl]benzamide

Cat. No. B8710070
M. Wt: 278.74 g/mol
InChI Key: AKSHYZIVQLGDII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04507315

Procedure details

5-Chloroisatoic anhydride (26.7 g) was added in portions to a stirred solution of 3-imidazol-1-ylpropylamine (17.2 g) in dioxan (150 ml) over a period of 15 minutes. Stirring was continued for 40 minutes before the solution was evaporated in vacuo to give 5-chloro-2-amino-N-(3-imidazol-1-ylpropyl)benzamide as a buff coloured solid, used without further purification.
Quantity
26.7 g
Type
reactant
Reaction Step One
Quantity
17.2 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:13]=[C:6]2[C:7]([O:9]C(=O)[NH:11][C:5]2=[CH:4][CH:3]=1)=O.[N:14]1([CH2:19][CH2:20][CH2:21][NH2:22])[CH:18]=[CH:17][N:16]=[CH:15]1>O1CCOCC1>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([NH2:11])=[C:6]([CH:13]=1)[C:7]([NH:22][CH2:21][CH2:20][CH2:19][N:14]1[CH:18]=[CH:17][N:16]=[CH:15]1)=[O:9]

Inputs

Step One
Name
Quantity
26.7 g
Type
reactant
Smiles
ClC1=CC=C2C(C(=O)OC(N2)=O)=C1
Name
Quantity
17.2 g
Type
reactant
Smiles
N1(C=NC=C1)CCCN
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was evaporated in vacuo

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
ClC=1C=CC(=C(C(=O)NCCCN2C=NC=C2)C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.